6-Feruloylcatalpol

Beschreibung

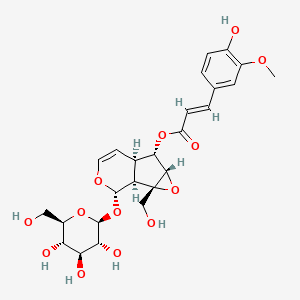

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSKZOXJAHOIER-GGKKSNITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346770 |

Source

|

| Record name | 6-O-trans-Feruloylcatalpol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770721-33-0 |

Source

|

| Record name | 6-O-trans-Feruloylcatalpol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of 6-Feruloylcatalpol

Abstract: 6-Feruloylcatalpol is an iridoid glycoside recognized for its significant anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural origins of this valuable compound. We will delve into the primary plant families and species that synthesize 6-Feruloylcatalpol, its biosynthesis, and detailed methodologies for its extraction, purification, and analytical characterization. This document is structured to serve as a practical resource, combining established scientific principles with actionable protocols to facilitate the isolation and study of 6-Feruloylcatalpol for research and development purposes.

Introduction to 6-Feruloylcatalpol

6-Feruloylcatalpol is a naturally occurring iridoid glycoside, which is a type of monoterpenoid. Structurally, it is an ester formed between catalpol, an iridoid glucoside, and ferulic acid, a derivative of cinnamic acid. Iridoids are a large group of cyclopentano[c]pyran monoterpenoids that are widespread in the plant kingdom and are known for a diverse range of biological activities.[1] The conjugation with ferulic acid enhances the biological profile of the parent catalpol molecule, contributing to its notable antioxidant and anti-inflammatory effects.[2][3] Recent studies have highlighted its potential in liver regeneration by protecting hepatocytes from oxidative damage.[2][3] Given its therapeutic potential, a thorough understanding of its natural sources and isolation is critical for advancing its research and potential clinical applications.

Principal Natural Sources

The primary natural sources of 6-Feruloylcatalpol are concentrated within specific genera of the Plantaginaceae and Scrophulariaceae families.

The Genus Verbascum (Mullein)

The genus Verbascum, commonly known as mullein, is a prominent and well-documented source of 6-Feruloylcatalpol and other related iridoid glycosides.[1] Various species within this genus have been phytochemically analyzed and shown to contain this compound, particularly in their flowers and leaves.[4][5]

-

Verbascum phlomoides (Orange Mullein): The flowers of V. phlomoides are a significant source of hydroxycinnamoyl ester glycosides, including 6-Feruloylcatalpol.[4] This species is recognized in traditional medicine and has been the subject of numerous phytochemical investigations.[6][7]

-

Verbascum thapsus (Great Mullein): This widespread species also contains a variety of phytochemicals, including iridoid glycosides.[8]

-

Other Verbascum Species: Several other species, such as V. densiflorum and V. speciosum, are known to produce a range of iridoids, and the presence of acylated catalpol derivatives is a characteristic feature of the genus.[1][9]

The Genus Catalpa

The genus Catalpa, belonging to the Bignoniaceae family, is another notable source of 6-Feruloylcatalpol.

-

Catalpa ovata (Chinese Catalpa): The stem bark of Catalpa ovata is a rich source of 6-O-trans-feruloyl catalpol.[2][3] This has been a primary source for the isolation of the compound for pharmacological studies.

Other Genera in Scrophulariaceae

The Scrophulariaceae family is rich in iridoid glycosides, with many genera producing catalpol and its derivatives.[10][11][12][13] While Verbascum is a primary source of the feruloylated form, related compounds are found in genera such as Scrophularia and Manulea.[11][12] Researchers investigating novel sources should consider screening species within this family.

Table 1: Prominent Natural Sources of 6-Feruloylcatalpol

| Family | Genus | Species | Plant Part(s) | Key References |

| Scrophulariaceae | Verbascum | V. phlomoides | Flowers, Leaves | [4][5][7] |

| Scrophulariaceae | Verbascum | V. thapsus | Flowers, Leaves | [8] |

| Bignoniaceae | Catalpa | C. ovata | Stem Bark | [2][3] |

Biosynthesis of 6-Feruloylcatalpol

The biosynthesis of 6-Feruloylcatalpol involves two major pathways: the formation of the iridoid core (catalpol) and the synthesis of the phenylpropanoid unit (ferulic acid), followed by their esterification.

-

Iridoid Pathway: The iridoid backbone is derived from geraniol, which is synthesized through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway. Geraniol is hydroxylated and cyclized to form the characteristic cyclopentanopyran ring system of iridoids. A series of oxidative steps leads to the formation of catalpol.

-

Phenylpropanoid Pathway: Ferulic acid is synthesized from the amino acid phenylalanine via the phenylpropanoid pathway. Phenylalanine is converted to cinnamic acid, which is then hydroxylated and methylated to yield ferulic acid.

-

Esterification: The final step is the esterification of the C-6 hydroxyl group of catalpol with the carboxyl group of ferulic acid, catalyzed by a specific acyltransferase.

Below is a simplified diagram of the biosynthetic pathway.

Caption: Proposed biosynthetic pathway of 6-Feruloylcatalpol.

Extraction and Purification Protocols

The isolation of 6-Feruloylcatalpol from plant material is a multi-step process involving extraction, fractionation, and chromatography.

General Workflow

The general workflow for isolating 6-Feruloylcatalpol is depicted in the diagram below.

Caption: General workflow for extraction and purification.

Step-by-Step Methodology

Protocol 1: Extraction and Initial Fractionation

-

Preparation of Plant Material: Air-dry the plant material (e.g., flowers of Verbascum phlomoides or stem bark of Catalpa ovata) at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder.

-

Extraction: Macerate the powdered plant material with methanol (or 80% ethanol) at a ratio of 1:10 (w/v) at room temperature for 24-48 hours with occasional agitation. Repeat the extraction process three times to ensure exhaustive extraction.

-

Concentration: Combine the extracts and filter them. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

Solvent Partitioning: Suspend the crude extract in distilled water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. 6-Feruloylcatalpol, being a polar glycoside, will preferentially partition into the n-butanol fraction.

Protocol 2: Chromatographic Purification

-

Column Chromatography (CC): Subject the dried n-butanol fraction to column chromatography on a silica gel column. Elute the column with a gradient solvent system, typically starting with chloroform and gradually increasing the polarity by adding methanol (e.g., CHCl₃:MeOH, 100:1 to 80:20 v/v).

-

Fraction Monitoring: Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., CHCl₃:MeOH:H₂O, 8:2:0.2 v/v/v) and visualizing the spots under UV light (254 nm and 365 nm) and by spraying with a vanillin-sulfuric acid reagent followed by heating.

-

Gel Filtration: Combine the fractions containing the target compound and further purify them using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step is typically performed using preparative HPLC on a C18 column. A common mobile phase is a gradient of acetonitrile and water. This step yields the pure compound.

Analytical Characterization

The structural elucidation and confirmation of 6-Feruloylcatalpol are achieved through a combination of spectroscopic techniques.

-

UV Spectroscopy: The UV spectrum in methanol typically shows absorption maxima characteristic of the feruloyl moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula (C₂₄H₃₀O₁₂).[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and coupling patterns. Key signals include those for the olefinic protons of the ferulic acid moiety, the anomeric proton of the glucose unit, and the protons of the iridoid core.

-

¹³C NMR and DEPT: Reveals the number of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the structure of the catalpol and ferulic acid units, and definitively identifying the esterification site at C-6 of the catalpol core.

-

Conclusion

6-Feruloylcatalpol is a promising natural product with significant therapeutic potential. The primary sources of this compound are species within the Verbascum and Catalpa genera. The methodologies outlined in this guide provide a robust framework for the efficient extraction, isolation, and characterization of 6-Feruloylcatalpol. A thorough understanding of these protocols is essential for researchers and drug development professionals seeking to explore the pharmacological properties and potential applications of this valuable iridoid glycoside. Further phytochemical screening of related species in the Scrophulariaceae and Bignoniaceae families may reveal novel and abundant sources of this and structurally similar compounds.

References

-

Title: Iridoid glycosides and cucurbitacin glycoside from Neopicrorhiza scrophulariiflora Source: PubMed URL: [Link]

-

Title: The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity Source: Pharmaceutical Biology URL: [Link]

-

Title: Further iridoid glucosides in the genus Manulea (Scrophulariaceae) Source: PubMed URL: [Link]

-

Title: Iridoid glucosides in the genus Sutera (Scrophulariaceae) as chemotaxonomic markers in tribe Limoselleae Source: PubMed URL: [Link]

-

Title: Basic skeletons of iridoids isolated from Scrophulariaceae. Source: ResearchGate URL: [Link]

-

Title: Characterization of biological active compounds from Verbascum phlomoides by chromatography techniques. I. Gas chromatography Source: ResearchGate URL: [Link]

-

Title: Characterization of biological active compounds from Verbascum phlomoides by chromatography techniques . I . Gas chromatography Source: Semantic Scholar URL: [Link]

-

Title: Quality control, phenolic content and in vitro antioxidant potential of orange mullein flower and leaf Source: Zenodo URL: [Link]

-

Title: 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways Source: MDPI URL: [Link]

-

Title: Verbascoside from Verbascum phlomoides Source: ResearchGate URL: [Link]

-

Title: Comparative Study of Three Verbascum Species (V. phlomoides, V. niveum and V. speciosum)—Chemical Characterization and Biological Activities Source: ResearchGate URL: [Link]

-

Title: 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways Source: ResearchGate URL: [Link]

-

Title: Phytochemical: (-)-6-Feruloyl-catalpol Source: CAPS URL: [Link]

-

Title: Chemical Constituents of Verbascum L. Species Source: FABAD Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Chemical structures of Verbascum components with probability values and... Source: ResearchGate URL: [Link]

-

Title: Verbascum thapsus Source: Wikipedia URL: [Link]

Sources

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. zenodo.org [zenodo.org]

- 6. [PDF] Characterization of biological active compounds from Verbascum phlomoides by chromatography techniques . I . Gas chromatography | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Verbascum thapsus - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Iridoid glycosides and cucurbitacin glycoside from Neopicrorhiza scrophulariiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Further iridoid glucosides in the genus Manulea (Scrophulariaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phytochemical: (-)-6-Feruloyl-catalpol [caps.ncbs.res.in]

An In-Depth Technical Guide to the Discovery and Isolation of 6-Feruloylcatalpol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the iridoid glycoside 6-Feruloylcatalpol, a significant bioactive compound with promising therapeutic potential. From its initial discovery within the genus Catalpa to the intricacies of its isolation and structural elucidation, this document serves as a detailed resource. We will delve into the scientific rationale behind the experimental methodologies, present detailed protocols, and provide a thorough analysis of the spectroscopic data that defines this molecule.

I. Introduction: The Emergence of a Bioactive Iridoid

6-Feruloylcatalpol, systematically known as 6-O-trans-feruloyl catalpol, belongs to the iridoid glycoside class of monoterpenoids. These compounds are characterized by a cyclopentanopyran skeleton and are widely distributed in the plant kingdom, often serving as defensive compounds against herbivores and pathogens. The growing interest in 6-Feruloylcatalpol stems from its significant biological activities, including potent anti-inflammatory and antioxidant properties. This guide traces the scientific journey of this molecule, from its natural origins to its purification and characterization.

Physicochemical Properties of 6-Feruloylcatalpol

| Property | Value |

| Molecular Formula | C₂₅H₃₀O₁₃ |

| Molecular Weight | 538.5 g/mol |

| Appearance | Amorphous Powder |

| General Solubility | Soluble in methanol, ethanol; sparingly soluble in water. |

| Synonyms | 6-O-trans-feruloyl catalpol, 6-O-E-Feruloylcatalpol |

II. Discovery and Natural Occurrence: A Tale of Two Genera

The history of 6-Feruloylcatalpol is intrinsically linked to the phytochemical exploration of the Bignoniaceae and Plantaginaceae families. While the exact first report of its isolation and characterization is not definitively pinpointed in a single seminal paper, its discovery is a result of the systematic investigation of iridoid-rich medicinal plants.

Primary Natural Source: Catalpa ovata

The most well-documented and significant source of 6-Feruloylcatalpol is the stem bark of Catalpa ovata, commonly known as the Chinese catalpa.[1] This plant has a history of use in traditional medicine for treating inflammatory conditions.[2] Phytochemical studies have revealed that 6-Feruloylcatalpol is a major bioactive constituent of C. ovata.[3]

Other Reported Sources:

While Catalpa ovata is the primary source, 6-Feruloylcatalpol and its isomers have also been identified in other plants, including:

-

Rehmannia glutinosa : A perennial herb used in traditional Chinese medicine.

-

Premna species : This genus of flowering plants is also known to produce a variety of iridoid glycosides.

The biosynthetic pathway of 6-Feruloylcatalpol begins with the iridoid precursor, catalpol, which is then esterified with ferulic acid. This process highlights the complex enzymatic machinery within these plants responsible for producing such structurally diverse secondary metabolites.

III. The Science of Separation: A Step-by-Step Guide to the Isolation of 6-Feruloylcatalpol from Catalpa ovata

The isolation of 6-Feruloylcatalpol is a multi-step process that leverages the principles of chromatography to separate it from a complex mixture of plant metabolites. The following protocol is a synthesized methodology based on established procedures for the isolation of iridoid glycosides from Catalpa ovata.

Experimental Workflow for Isolation

Caption: General workflow for the isolation and purification of 6-Feruloylcatalpol.

1. Plant Material and Extraction:

-

Rationale: The initial step aims to efficiently extract the desired compound from the plant matrix while minimizing the co-extraction of interfering substances. The choice of solvent is critical and is based on the polarity of the target molecule.

-

Protocol:

-

Collect the stem bark of Catalpa ovata.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight, to prevent enzymatic degradation.

-

Grind the dried bark into a coarse powder to increase the surface area for extraction.

-

Macerate the powdered bark in 80% aqueous methanol at room temperature with occasional stirring for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

2. Solvent Partitioning:

-

Rationale: This liquid-liquid extraction step separates compounds based on their differential solubility in immiscible solvents. It is an effective method for the initial fractionation of the crude extract.

-

Protocol:

-

Suspend the crude extract in water and transfer it to a separatory funnel.

-

Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The majority of iridoid glycosides, including 6-Feruloylcatalpol, will be concentrated in the ethyl acetate and n-butanol fractions due to their moderate polarity.

-

Collect the ethyl acetate and n-butanol fractions and concentrate them to dryness.

-

3. Column Chromatography:

-

Rationale: This is the primary purification step, where the components of the extract are separated based on their affinity for the stationary phase and solubility in the mobile phase.

-

Protocol:

-

Subject the dried ethyl acetate or n-butanol fraction to column chromatography on a silica gel stationary phase.

-

Elute the column with a gradient solvent system, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity.

-

Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest, as indicated by TLC analysis.

-

4. Further Purification:

-

Rationale: To obtain a highly pure compound, further chromatographic steps are often necessary.

-

Protocol:

-

The enriched fractions from the silica gel column can be further purified using Sephadex LH-20 column chromatography, eluting with methanol, to remove smaller molecules and pigments.

-

For final purification to >95% purity, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column is often employed. A typical mobile phase would be a gradient of methanol and water.

-

IV. Structural Elucidation: Deciphering the Molecular Architecture

The definitive identification of 6-Feruloylcatalpol relies on a combination of spectroscopic techniques that provide detailed information about its molecular structure.

Spectroscopic Data for 6-Feruloylcatalpol

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the feruloyl moiety (aromatic protons, trans-olefinic protons, and a methoxy group), the catalpol core (protons of the iridoid skeleton and the glucose unit), and an anomeric proton signal confirming the glycosidic linkage. |

| ¹³C NMR | Resonances for all 25 carbon atoms, including those of the feruloyl group (carbonyl, olefinic, and aromatic carbons), the catalpol skeleton, and the glucose moiety. |

| Mass Spectrometry (ESI-MS) | Provides the molecular weight and fragmentation pattern, which helps in confirming the identity and structure of the compound. |

Mass Spectrometry Fragmentation Pathway

The fragmentation of 6-Feruloylcatalpol in mass spectrometry provides valuable structural information. Under electrospray ionization (ESI), the molecule typically forms a pseudomolecular ion [M+H]⁺ or [M+Na]⁺. Subsequent fragmentation often involves the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety, and the cleavage of the ester linkage, leading to the loss of the feruloyl group.

Caption: Simplified MS fragmentation of 6-Feruloylcatalpol.

V. Conclusion and Future Perspectives

The journey of 6-Feruloylcatalpol, from its natural source in Catalpa ovata to its detailed structural characterization, showcases the power of natural product chemistry in identifying novel bioactive compounds. The established isolation and purification protocols provide a solid foundation for obtaining this compound for further pharmacological and clinical research. As a molecule with demonstrated anti-inflammatory and antioxidant activities, 6-Feruloylcatalpol holds significant promise for the development of new therapeutic agents. Future research should focus on optimizing the extraction and purification processes for industrial-scale production, exploring its full range of biological activities, and elucidating its mechanisms of action at the molecular level.

VI. References

-

Iridoids and derivatives from Catalpa ovata with their antioxidant activities. (2023). Fitoterapia, 169, 105599. [Link]

-

Studies on the Constituents of Catalpa Species. IX. Iridoids from the Fallen Leaves of Catalpa ovata G. DON. (2004). Chemical and Pharmaceutical Bulletin, 52(5), 618-621. [Link]

-

Recent developments in the isolation and structure elucidation of naturally occurring iridoid compounds. (1990). Planta Medica, 56(1), 1-13. [Link]

-

Two new flavonoid glycosides isolated from the fruits of Catalpa ovata. (2020). Pharmacognosy Magazine, 16(72), 817. [Link]

-

6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (2025). Antioxidants, 14(10), 1210. [Link]

-

A Study of the Fruits of Catalpa bignonioides Walt.: Evaluation of the Antioxidant, Anti-Inflammatory, and Anti-Cancer Activities in Colorectal Adenocarcinoma Cells in Relation to Phytochemical Profile. (2025). Molecules, 30(18), 4321. [Link]

-

Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. (2020). Molecules, 25(3), 764. [Link]

-

Iridoid compound 10-O-trans-p-coumaroylcatalpol extends longevity and reduces α synuclein aggregation in Caenorhabditis elegans. (2012). CNS & Neurological Disorders - Drug Targets, 11(8), 984-992. [Link]

-

Effects of Catalpa ovata stem bark on atopic dermatitis-like skin lesions in NC/Nga mice. (2013). Journal of Ethnopharmacology, 145(2), 529-535. [Link]

Sources

Elucidating the Biosynthesis of 6-Feruloylcatalpol: A Technical Guide for Pathway Discovery

Introduction

6-Feruloylcatalpol is a naturally occurring iridoid glycoside ester with significant therapeutic potential, demonstrating noteworthy anti-inflammatory and antioxidant properties.[1][2] Found in plants such as Catalpa ovata, this molecule merges two distinct and critical classes of plant secondary metabolites: the iridoids (represented by the catalpol core) and the phenylpropanoids (represented by the feruloyl group).[1] Understanding its biosynthesis is paramount for biotechnological production, metabolic engineering, and the discovery of novel enzymatic tools for synthetic biology.

While the upstream pathways leading to the precursors—catalpol and ferulic acid—are well-established, the final, crucial esterification step that links these two moieties remains uncharacterized. This guide provides a comprehensive overview of the known biosynthetic pathways and, more critically, outlines a robust, field-proven experimental workflow to identify and validate the elusive acyltransferase responsible for the synthesis of 6-Feruloylcatalpol. This document is intended for researchers, scientists, and drug development professionals aiming to navigate the complexities of plant specialized metabolism.

Part I: Biosynthesis of the Iridoid Core - Catalpol

The biosynthesis of catalpol is a complex process originating from the plastid-localized methylerythritol 4-phosphate (MEP) pathway, which provides the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[3] The subsequent steps, often referred to as "Route II" iridoid biosynthesis, lead to iridoids with an 8α-stereochemistry, characteristic of catalpol.[3][4]

The key committed step is the conversion of Geranyl Diphosphate (GPP) to the monoterpene geraniol, a reaction catalyzed by geraniol synthase (GES).[3][5] This is followed by a series of oxidative and cyclization reactions, though many of the specific downstream enzymes, such as hydroxylases, oxidoreductases, and epoxidases, are yet to be fully identified and functionally characterized in most species.[3][6] Comparative transcriptome analyses in catalpol-producing plants like Rehmannia glutinosa have identified numerous candidate genes for these tailoring steps.[3][5] The final step in this part of the pathway is the epoxidation of aucubin to form catalpol.[6]

Caption: Phenylpropanoid pathway leading to the acyl donor, Feruloyl-CoA.

Part III: The Hypothesized Final Step - Acylation of Catalpol

The final step in the biosynthesis of 6-Feruloylcatalpol is the esterification of the C6-hydroxyl group of catalpol with ferulic acid. This reaction is catalyzed by an acyltransferase. Based on known plant secondary metabolic pathways, the most likely enzyme to perform this function belongs to the BAHD acyltransferase superfamily. [7][8][9]These enzymes utilize acyl-CoA thioesters as the acyl donor and have a wide range of acceptor molecules, including other secondary metabolites. [9] The hypothesized reaction is: Catalpol + Feruloyl-CoA → 6-O-Feruloylcatalpol + CoA-SH

The primary challenge, and the focus of the subsequent experimental workflow, is the identification of the specific BAHD acyltransferase gene responsible for this conversion in a 6-Feruloylcatalpol-producing plant.

Part IV: Experimental Workflow for Identification and Validation of the 6-Feruloylcatalpol Acyltransferase

This section outlines a systematic, multi-step approach to identify, characterize, and validate the target acyltransferase. This workflow is designed to be self-validating at each critical phase.

Caption: Workflow for identifying the 6-Feruloylcatalpol acyltransferase.

Step 1: Comparative Transcriptome Analysis

Causality: The gene encoding the target acyltransferase will be highly expressed in tissues and at developmental stages where 6-Feruloylcatalpol accumulation is highest. [10]Comparative transcriptomics is a powerful method to identify such differentially expressed genes. [11][12][13] Protocol:

-

Plant Material Selection: Select a plant known to produce 6-Feruloylcatalpol (e.g., Catalpa ovata). Harvest tissues with high accumulation of the target compound (e.g., young leaves, stem bark) and tissues with low or no accumulation (e.g., roots, old leaves) as a control. [3][11]This comparison is crucial for filtering candidate genes.

-

Metabolite Analysis: Perform LC-MS analysis on all collected tissues to quantify the levels of catalpol, ferulic acid, and 6-Feruloylcatalpol. This data provides the chemical phenotype to correlate with the transcriptomic data.

-

RNA Sequencing: Extract high-quality total RNA from each tissue type (in biological triplicate). Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

-

Data Analysis:

-

Perform de novo assembly of the transcriptome if a reference genome is unavailable.

-

Map reads and quantify gene expression levels (e.g., as Transcripts Per Million - TPM or Fragments Per Kilobase of transcript per Million mapped reads - FPKM).

-

Identify Differentially Expressed Genes (DEGs) between the high-accumulation and low-accumulation tissues. [14]A stringent statistical cutoff (e.g., log2 fold-change > 2 and FDR < 0.01) is recommended.

-

| Tissue Type | 6-Feruloylcatalpol (µg/g DW) | Catalpol (µg/g DW) | RNA-Seq Libraries |

| Young Leaves | 1500 ± 120 | 800 ± 75 | 3 |

| Stem Bark | 2500 ± 210 | 1200 ± 110 | 3 |

| Roots | < 10 | 50 ± 8 | 3 |

| Old Leaves | 50 ± 15 | 300 ± 40 | 3 |

| Table 1: Hypothetical quantitative data from metabolite analysis used to guide tissue selection for transcriptomics. |

Step 2: Candidate Gene Selection and Bioinformatic Analysis

Causality: The target enzyme is hypothesized to be a BAHD acyltransferase. By filtering the DEG list for genes annotated as such, we can create a manageable list of high-priority candidates.

Protocol:

-

Functional Annotation: Annotate all DEGs against protein databases (e.g., NCBI Nr, Swiss-Prot) and functional domain databases (e.g., Pfam).

-

Filtering: From the list of upregulated DEGs in high-accumulation tissues, select all genes annotated as "BAHD acyltransferase" or containing the conserved BAHD domains. [15]3. Phylogenetic Analysis: Construct a phylogenetic tree with the candidate BAHD sequences and known, functionally characterized plant acyltransferases. Candidates that cluster with known hydroxycinnamoyl-CoA-dependent acyltransferases are of higher interest.

Step 3: Heterologous Expression and In Vitro Enzyme Assays

Causality: To confirm function, the candidate protein must be produced in a clean system and shown to catalyze the specific reaction of interest. [16]Heterologous expression in E. coli or yeast is a standard and effective method for this purpose. [17][18][19] Protocol:

-

Gene Cloning: Synthesize or clone the full-length coding sequences of the top 5-10 candidate acyltransferases into a suitable expression vector (e.g., pET-28a for N-terminal His-tagging in E. coli).

-

Protein Expression and Purification:

-

Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 18°C) to improve protein solubility.

-

Lyse the cells and purify the recombinant His-tagged proteins using immobilized metal affinity chromatography (IMAC).

-

Verify protein purity and size via SDS-PAGE.

-

-

Enzyme Assays:

-

Reaction Mixture: Prepare a reaction buffer containing the purified recombinant enzyme, catalpol (the acyl acceptor), and Feruloyl-CoA (the acyl donor).

-

Controls: Run parallel reactions omitting (a) the enzyme, (b) catalpol, and (c) Feruloyl-CoA to ensure the reaction is dependent on all three components.

-

Incubation: Incubate the reactions at an optimal temperature (e.g., 30°C) for a set time (e.g., 1 hour).

-

Analysis: Stop the reaction and analyze the products by HPLC or LC-MS. A functional acyltransferase will produce a new peak with the exact mass and retention time corresponding to a 6-Feruloylcatalpol standard.

-

Step 4: In Planta Validation via Gene Silencing

Causality: Demonstrating that the reduction of the candidate gene's expression in vivo leads to a corresponding decrease in the final product provides the strongest evidence of its physiological role. [20]Virus-Induced Gene Silencing (VIGS) is a rapid method for transient gene knockdown, while CRISPR/Cas9 offers stable gene knockout. [21][22][23][24] Protocol (VIGS):

-

Vector Construction: Clone a unique fragment (approx. 300 bp) of the validated acyltransferase gene into a VIGS vector (e.g., Tobacco Rattle Virus - TRV).

-

Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young leaves of the source plant. Use an empty vector or a vector targeting a reporter gene (like PDS, which causes photobleaching) as controls. [21]3. Phenotyping: After 3-4 weeks, when silencing has spread systemically, harvest the silenced tissues.

-

Analysis:

-

Gene Expression: Use qRT-PCR to confirm that the expression of the target acyltransferase gene is significantly reduced in the silenced plants compared to controls.

-

Metabolite Profiling: Use LC-MS to measure the levels of 6-Feruloylcatalpol. A successful validation will show a significant reduction in the target compound only in the plants where the candidate gene has been silenced.

-

Protocol (CRISPR/Cas9):

-

Vector Construction: Design two guide RNAs (gRNAs) targeting an early exon of the candidate gene to create a knockout mutation. [25]Clone the gRNAs and the Cas9 nuclease into a plant transformation vector.

-

Stable Transformation: Transform the construct into the source plant using Agrobacterium-mediated transformation.

-

Mutant Screening: Regenerate whole plants and screen for mutations in the target gene via PCR and Sanger sequencing.

-

Analysis: In T0 or T1 generation plants confirmed to have biallelic knockout mutations, perform LC-MS analysis. The complete absence or drastic reduction of 6-Feruloylcatalpol compared to wild-type plants would definitively validate the gene's function. [26][27]

Validation Method Timeframe Stability Key Outcome VIGS 4-6 Weeks Transient Reduced 6-Feruloylcatalpol CRISPR/Cas9 6-12 Months Stable, Heritable Abolished 6-Feruloylcatalpol Table 2: Comparison of in planta validation methodologies.

Conclusion

The biosynthesis of 6-Feruloylcatalpol represents a fascinating convergence of iridoid and phenylpropanoid metabolism. While the precursor pathways are known, the identity of the final conjugating enzyme—a putative BAHD acyltransferase—remains a key knowledge gap. The integrated workflow presented here, combining metabolomics, comparative transcriptomics, in vitro enzymatic validation, and in planta functional analysis, provides a rigorous and proven strategy for the discovery and validation of this missing link. The successful identification of this gene will not only complete our understanding of this important biosynthetic pathway but will also provide a valuable new tool for the metabolic engineering of high-value plant-derived pharmaceuticals.

References

-

Biosynthesis of ferulic acid through the shikimate pathway. PAL,... - ResearchGate. (URL: [Link])

-

Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - MDPI. (URL: [Link])

-

Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PubMed. (URL: [Link])

-

Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC - PubMed Central. (URL: [Link])

-

Stable heterologous expression of biologically active terpenoids in green plant cells. (URL: [Link])

-

VIGS Goes Viral: How VIGS Transforms Our Understanding of Plant Science | Annual Reviews. (URL: [Link])

-

Potential applications of ferulic acid from natural sources - PMC - NIH. (URL: [Link])

-

Heterologous Expression and Characterization of Plant Wax Ester Producing Enzymes. (URL: [Link])

-

Identification of a BAHD Acyltransferase Gene Involved in Plant Growth and Secondary Metabolism in Tea Plants - MDPI. (URL: [Link])

-

Heterelogous Expression of Plant Genes - PMC - NIH. (URL: [Link])

-

Cool Temperature Enhances Growth, Ferulic Acid and Flavonoid Biosynthesis While Inhibiting Polysaccharide Biosynthesis in Angelica sinensis - PMC - NIH. (URL: [Link])

-

Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - MDPI. (URL: [Link])

-

Proposed ferulic acid, coumarin and flavonoid biosynthesis pathways in... - ResearchGate. (URL: [Link])

-

[Acyltransferases involved in plant secondary metabolism: classification, structure, reaction mechanism] - PubMed. (URL: [Link])

-

Virus-induced gene silencing (VIGS) to study gene function in plants - CABI Digital Library. (URL: [Link])

-

Applications of Virus Induced Gene Silencing (VIGS) in Plant Functional Genomics Studies - Longdom Publishing. (URL: [Link])

-

Ferulic Acid: An Allelochemical Troublemaker - Global Science Books. (URL: [Link])

-

Identification and localization of a lipase-like acyltransferase in phenylpropanoid metabolism of tomato (Solanum lycopersicum) - PubMed. (URL: [Link])

-

Biosynthetic pathway to aucubin and catalpol in Plantago via route II (Jensen 1991). (URL: [Link])

-

Identification of a BAHD Acyltransferase Gene Involved in Plant Growth and Secondary Metabolism in Tea Plants - PubMed. (URL: [Link])

-

Using genome and transcriptome analysis to elucidate biosynthetic pathways - PubMed. (URL: [Link])

-

Genome Editing Technology and Its Application to Metabolic Engineering in Rice - PMC. (URL: [Link])

-

Integrative analysis of metabolite and transcriptome reveals biosynthetic pathway and candidate genes for eupatilin and jaceosidin biosynthesis in Artemisia argyi - Frontiers. (URL: [Link])

-

(PDF) Acyltransferases involved in plant secondary metabolism: classification, structure, reaction mechanism - ResearchGate. (URL: [Link])

-

Virus-Induced Gene Silencing (VIGS): A Powerful Tool for Crop Improvement and Its Advancement towards Epigenetics - MDPI. (URL: [Link])

-

Transcriptome Analysis Reveals Differentially Expressed Genes That Regulate Biosynthesis of the Active Compounds with Methyl Jasmonate in Rosemary Suspension Cells - MDPI. (URL: [Link])

-

Virus-induced gene silencing in plants - PubMed. (URL: [Link])

-

Multiplexed CRISPR/Cas9-mediated Metabolic Engineering of γ-Aminobutyric Acid Levels in Solanum lycopersicum - ResearchGate. (URL: [Link])

-

CRISPR/Cas9-Mediated Metabolic Engineering of Endophytic Pseudomonas loganensis sp. nov. for the Production of Nutritionally Valuable Carotenoids | ACS Omega - ACS Publications. (URL: [Link])

-

Gene Knockout Services with CRISPR/CAS9 Technology - Lifeasible. (URL: [Link])

-

A Metabolomics and Transcriptomics Resource for Identifying Candidate Genes in the Biosynthesis of Specialised Metabolites in Populus tremula - PMC - PubMed Central. (URL: [Link])

-

Comparative Transcriptome Analysis of Anthocyanin Biosynthesis in Pansy (Viola × wittrockiana Gams.) - MDPI. (URL: [Link])

-

CRISPR/Cas9-Mediated pds Knockout in Potato Reveals Network-Level Transcriptomic Reorganization Beyond Pigment Loss - MDPI. (URL: [Link])

-

Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PubMed Central. (URL: [Link])

-

6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways - MDPI. (URL: [Link])

-

(PDF) 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways - ResearchGate. (URL: [Link])

-

Effects of feruloyl-CoA 6′-hydroxylase 1 overexpression on lignin and cell wall characteristics in transgenic hybrid aspen - Frontiers. (URL: [Link])

-

Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PubMed Central. (URL: [Link])

-

Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone - ResearchGate. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. [Acyltransferases involved in plant secondary metabolism: classification, structure, reaction mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Using genome and transcriptome analysis to elucidate biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Integrative analysis of metabolite and transcriptome reveals biosynthetic pathway and candidate genes for eupatilin and jaceosidin biosynthesis in Artemisia argyi [frontiersin.org]

- 12. Transcriptome Analysis Reveals Differentially Expressed Genes That Regulate Biosynthesis of the Active Compounds with Methyl Jasmonate in Rosemary Suspension Cells [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. A Metabolomics and Transcriptomics Resource for Identifying Candidate Genes in the Biosynthesis of Specialised Metabolites in Populus tremula - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of a BAHD Acyltransferase Gene Involved in Plant Growth and Secondary Metabolism in Tea Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. annualreviews.org [annualreviews.org]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

- 22. longdom.org [longdom.org]

- 23. Virus-induced gene silencing in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Gene Knockout Services with CRISPR/CAS9 Technology - Lifeasible [lifeasible.com]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. mdpi.com [mdpi.com]

6-Feruloylcatalpol and its derivatives in traditional medicine

An In-Depth Technical Guide to 6-Feruloylcatalpol and its Derivatives: From Traditional Medicine to Modern Therapeutics

Executive Summary

6-O-trans-feruloylcatalpol (6FC) is a prominent iridoid glycoside isolated from plants such as Catalpa ovata, a component of traditional East Asian medicine used for treating inflammatory conditions.[1] This guide provides a comprehensive technical overview of 6FC and its derivatives for researchers and drug development professionals. We delve into the compound's origins in traditional medicine, its physicochemical properties, and detailed methodologies for its isolation and purification.

The core of this guide focuses on the compound's significant, multi-target pharmacological activities. Extensive preclinical evidence demonstrates potent hepatoprotective and regenerative effects, primarily through the activation of the Akt/MAPK and STAT3 signaling pathways.[1][2] Furthermore, its profound anti-inflammatory properties, which are significantly enhanced by the feruloyl moiety compared to its parent compound catalpol, are mediated by the inhibition of the NF-κB pathway.[1][3][4] Drawing on the well-established neuroprotective profile of catalpol, we also explore the likely therapeutic potential of 6FC in neurological disorders through anti-oxidative and anti-apoptotic mechanisms.[5][6]

This document provides detailed, step-by-step protocols for key preclinical assays, including in-vivo liver regeneration models and in-vitro mechanistic studies. We synthesize the current understanding of 6FC's mechanisms of action into clear signaling pathway diagrams and summarize critical quantitative data in tabular form. Finally, we address crucial drug development considerations, including pharmacokinetics and future research directions, positioning 6FC as a promising candidate for translation from a traditional remedy to a modern therapeutic agent.

Introduction: The Nexus of Traditional Medicine and Modern Pharmacology

The use of medicinal plants is a cornerstone of traditional healing systems worldwide. Plants from the genera Catalpa and Rehmannia, for instance, have been used for centuries in Chinese, Korean, and Japanese medicine to treat a variety of ailments, including diabetes, inflammation, and neuronal disorders.[1][7][8] Modern pharmacognosy seeks to isolate and characterize the bioactive constituents responsible for these therapeutic effects. One such class of compounds is the iridoid glycosides, with catalpol being one of the most common and extensively studied members, primarily sourced from the root of Rehmannia glutinosa.[7][9][10]

Catalpol itself exhibits a wide array of biological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects.[11] However, nature often enhances the potency of these core structures through chemical modification. 6-Feruloylcatalpol (6FC) is a prime example, where the catalpol backbone is esterified with a ferulic acid moiety at the 6-position.[12] This addition is not trivial; the feruloyl group, a type of cinnamyl moiety, is known to significantly enhance the anti-inflammatory activity of the parent molecule, making 6FC a compound of significant interest for drug discovery.[4][13]

Section 1: Physicochemical Properties and Isolation

Chemical Structure and Properties

6-O-trans-Feruloylcatalpol is an iridoid glycoside with the molecular formula C₂₅H₃₀O₁₃ and a molecular weight of approximately 538.5 g/mol .[12] Its structure consists of the catalpol core linked to a glucose molecule, which is in turn esterified with ferulic acid. This combination of a polar glycoside and a more lipophilic feruloyl group gives the molecule unique solubility and transport characteristics that are critical to its bioactivity.

Workflow: Isolation and Purification of 6-Feruloylcatalpol

The successful isolation of 6FC in high purity is a critical first step for any preclinical or clinical investigation. The following protocol is a synthesized workflow based on established methodologies for iridoid glycosides from natural sources like the stem bark of Catalpa ovata.[1][14][15]

Rationale for Methodological Choices: The selection of 70% ethanol or methanol as the extraction solvent provides a good balance of polarity to efficiently extract iridoid glycosides.[1][14] Macroporous resin chromatography is an effective initial cleanup step to remove highly polar compounds like sugars and inorganic salts, enriching the fraction containing the target compounds. The subsequent separation via preparative High-Performance Liquid Chromatography (HPLC) is essential for achieving the high purity (>99%) required for pharmacological studies.[1] Throughout the process, temperature and pH control are crucial, as iridoid glycosides can be susceptible to degradation under harsh conditions.[14]

Section 2: Core Pharmacological Activities & Mechanisms of Action

Hepatoprotective and Regenerative Effects

One of the most compelling therapeutic activities of 6FC is its ability to promote liver regeneration.[1] In preclinical studies using a 2/3 partial hepatectomy (PHx) mouse model, oral administration of 6FC significantly accelerated the restoration of liver mass and function.[1][2] This was accompanied by a marked reduction in serum levels of alanine transaminase (ALT) and aspartate transaminase (AST), key biomarkers of liver injury.[1]

Signaling Pathway Analysis: The mechanism underlying this regenerative effect is multi-pronged. 6FC has been shown to activate pro-survival and pro-proliferative signaling pathways, including the Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][16] Activation of these pathways leads to the upregulation of critical cell cycle regulators such as cyclin D, cyclin E, and the proto-oncogene c-myc, which drive hepatocytes out of quiescence and into the cell cycle.[1][17] Concurrently, 6FC also activates the STAT3 pathway, a central regulator of hepatocyte survival and proliferation in response to injury.[1] This coordinated activation suggests 6FC orchestrates a robust and well-regulated regenerative response.

Table 1: Quantitative Data on Hepatoprotective Effects of 6FC

| Parameter | Model | Treatment | Result | Reference |

|---|---|---|---|---|

| Liver-to-Body Weight Ratio | 2/3 PHx Mice | 6FC (10 mg/kg) | Significant increase vs. vehicle | [1][2] |

| Serum ALT Levels | 2/3 PHx Mice | 6FC (10 mg/kg) | Significant reduction vs. vehicle | [1] |

| Serum AST Levels | 2/3 PHx Mice | 6FC (10 mg/kg) | Significant reduction vs. vehicle | [1] |

| Cyclin D1 Protein Expression | 2/3 PHx Mice Liver | 6FC (10 mg/kg) | Significant upregulation vs. vehicle | [17] |

| p-Akt Protein Expression | 2/3 PHx Mice Liver | 6FC (10 mg/kg) | Significant upregulation vs. vehicle |[16] |

Anti-Inflammatory Properties

The traditional use of Catalpa ovata for inflammatory ailments is strongly supported by modern pharmacological studies of 6FC and related compounds.[1] A key finding is that the addition of a cinnamyl moiety, such as ferulic acid, to the catalpol structure dramatically increases anti-inflammatory potency.[4][18]

Signaling Pathway Analysis: The primary mechanism for this anti-inflammatory action is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] In a resting state, NF-κB is sequestered in the cytoplasm. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus. There, it binds to DNA and promotes the transcription of a host of pro-inflammatory genes, including cytokines like IL-1β and TNF-α, and enzymes like COX-2.[4][13] 6FC and its derivatives intervene in this process, preventing NF-κB activation and thereby suppressing the downstream inflammatory response.[4][18]

Neuroprotective Potential

While direct studies on the neuroprotective effects of 6FC are emerging, a strong case can be built from the extensive research on its parent compound, catalpol.[5][19] Catalpol has demonstrated significant neuroprotective effects in various models of neurological disease, including Parkinson's disease and stroke.[5][20] These effects are attributed to its anti-oxidative, anti-inflammatory, and anti-apoptotic properties.[5][6][21]

Signaling Pathway Analysis: Catalpol exerts its neuroprotective effects through multiple mechanisms. It can attenuate neuroinflammation by inhibiting the microglial NF-κB pathway, similar to 6FC's action in other tissues.[6][22] Crucially, it combats oxidative stress by activating the Keap1/Nrf2 pathway.[6] Nrf2 is a transcription factor that, upon activation, upregulates a suite of antioxidant and cytoprotective genes. Catalpol also prevents neuronal apoptosis by modulating the p53-mediated Bcl-2/Bax pathway, shifting the balance away from pro-apoptotic proteins (like Bax) towards anti-apoptotic proteins (like Bcl-2).[6][21] Given that 6FC retains the catalpol core and possesses enhanced anti-inflammatory activity, it is a highly promising candidate for neuroprotective drug development.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory effect and mechanism of catalpol in various inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multifaceted therapeutic potentials of catalpol, an iridoid glycoside: an updated comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 6-O-trans-Feruloylcatalpol | C25H30O13 | CID 24121289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Anti-Inflammatory Activity Comparison among Scropoliosides-Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. apexbt.com [apexbt.com]

- 20. xuebao.shsmu.edu.cn [xuebao.shsmu.edu.cn]

- 21. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Biological Screening of 6-Feruloylcatalpol

Prepared by: Gemini, Senior Application Scientist

Abstract: 6-Feruloylcatalpol is an iridoid glycoside naturally occurring in several plant species, including Catalpa ovata.[1][2] Structurally, it is an ester conjugate of catalpol, an iridoid glucoside, and ferulic acid, a widespread phenolic compound. Both parent moieties are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects.[3][4][5][6][7] This guide provides a comprehensive framework for conducting the preliminary biological screening of 6-Feruloylcatalpol. It is designed for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols for assessing cytotoxicity, antioxidant potential, anti-inflammatory activity, and antimicrobial effects. The rationale behind experimental choices, data interpretation, and visualization of key workflows and pathways are emphasized to ensure scientific integrity and accelerate the hit-to-lead process.

Introduction to 6-Feruloylcatalpol

Chemical Identity and Rationale for Screening

6-Feruloylcatalpol is a natural product resulting from the esterification of the iridoid glycoside, catalpol, with ferulic acid.[2] This unique combination provides a strong rationale for comprehensive biological screening.

-

Catalpol Moiety : Catalpol itself has been extensively investigated and is known to exert neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic actions.[5][6][7][8] Its therapeutic potential has been explored in a variety of disease models, including diabetes and neurodegenerative conditions.[5][9]

-

Ferulic Acid Moiety : As a phenolic acid, ferulic acid is a potent antioxidant, primarily due to its ability to scavenge free radicals and neutralize reactive oxygen species (ROS).[4][10][11] It also exhibits anti-inflammatory, antimicrobial, and anticancer properties, partly through the modulation of signaling pathways like NF-κB.[3][4]

The conjugation of these two bioactive molecules suggests that 6-Feruloylcatalpol may possess synergistic or novel pharmacological activities, making it a compelling candidate for drug discovery programs.[12] Recent studies have highlighted its potential, demonstrating anti-inflammatory and peroxynitrite-scavenging activity, as well as a role in promoting liver regeneration through the activation of Akt and MAPK signaling pathways.[1][13]

Natural Occurrence

6-Feruloylcatalpol has been identified in various plant species, most notably in the stem bark of Catalpa ovata.[1][2] It is also found in other organisms such as Gentiana kurroo, Neopicrorhiza scrophulariiflora, and Stereospermum tetragonum.[2][14]

Foundational Principles of Preliminary Screening

Preliminary biological screening is a critical first step in drug discovery, designed to efficiently identify "hits" from a multitude of candidates.[12][15][16] This process follows a hierarchical approach, often visualized as a funnel, where compounds are subjected to a series of increasingly specific assays.

The Hit-to-Lead Funnel

The screening process is designed to systematically narrow down candidates. A broad primary screen identifies initial activity, followed by more targeted secondary assays to confirm and characterize the biological effects.

Caption: The Drug Discovery Funnel for 6-Feruloylcatalpol.

Preparation of Stock Solutions

Accurate and reproducible results begin with proper sample preparation.

-

Solvent Selection : Due to its chemical structure, 6-Feruloylcatalpol is expected to be soluble in polar organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. It is crucial to use cell culture grade, anhydrous DMSO to prevent precipitation and cytotoxicity.

-

Stock Concentration : Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving a precisely weighed amount of 6-Feruloylcatalpol in DMSO.

-

Storage : Aliquot the stock solution into small volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

-

Working Solutions : For each experiment, thaw a fresh aliquot and prepare working dilutions in the appropriate cell culture medium or buffer. Crucially, the final concentration of DMSO in the assay should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced artifacts. A vehicle control (medium or buffer with the same final DMSO concentration) must be included in all experiments.

Core Screening Assays: Protocols and Rationale

The following section details four essential preliminary assays. Each protocol is designed as a self-validating system, incorporating necessary controls for robust and interpretable data.

Cytotoxicity Screening: MTT Assay

Rationale : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to assess the general cytotoxicity of a compound.[17][18][19] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[19] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT salt to purple formazan crystals.[18] This initial screen is vital to determine the concentration range for subsequent assays and to flag compounds that are overtly toxic.

-

Cell Seeding : Plate a relevant cell line (e.g., HeLa for cancer, RAW 264.7 for immunology) in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of 6-Feruloylcatalpol in culture medium from the DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions (e.g., ranging from 0.1 µM to 200 µM).

-

Controls :

-

Vehicle Control : Cells treated with medium containing the highest concentration of DMSO used in the dilutions.

-

Positive Control : Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Untreated Control : Cells in medium only.

-

Blank : Medium only (no cells).

-

-

Incubation : Incubate the plate for 24-48 hours.

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18][20]

-

Formazan Solubilization : Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[19] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.[20]

Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Table 1: Sample Cytotoxicity Data for 6-Feruloylcatalpol

| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| 6-Feruloylcatalpol | HeLa | 48 | >100 |

| 6-Feruloylcatalpol | RAW 264.7 | 48 | >100 |

| Doxorubicin (Control) | HeLa | 48 | 0.85 |

Antioxidant Activity: DPPH Radical Scavenging Assay

Rationale : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound.[21][22] DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form, leading to a decrease in absorbance at 517 nm.[21] This assay directly assesses the compound's capacity to neutralize free radicals, a key mechanism in combating oxidative stress.[10]

-

Reagent Preparation :

-

DPPH Solution : Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and protected from light.[21]

-

Test Compound : Prepare serial dilutions of 6-Feruloylcatalpol in the same solvent (e.g., 1-200 µg/mL).

-

-

Assay Procedure : In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each compound dilution.

-

Controls :

-

Positive Control : Ascorbic acid or Trolox prepared in serial dilutions.[21]

-

Blank : 100 µL of solvent (methanol/ethanol) plus 100 µL of DPPH solution.

-

Sample Blank : 100 µL of each compound dilution plus 100 µL of solvent (to correct for sample color).

-

-

Incubation : Mix and incubate the plate in the dark at room temperature for 30 minutes.[21][23]

-

Absorbance Measurement : Measure the absorbance at 517 nm.[21]

Calculate the percentage of DPPH scavenging activity for each concentration. Plot the percentage of scavenging against the log of the concentration to determine the EC₅₀ (half-maximal effective concentration).

Table 2: Sample Antioxidant Activity Data

| Compound | EC₅₀ (µg/mL) |

| 6-Feruloylcatalpol | 45.6 |

| Ascorbic Acid (Control) | 8.2 |

Anti-inflammatory Potential: Nitric Oxide Inhibition Assay

Rationale : Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation.[24] This assay measures the ability of a compound to inhibit NO production in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).[25] NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[25][26] This is a highly relevant cell-based assay for identifying potential anti-inflammatory agents.

Inflammatory stimuli like LPS activate the NF-κB signaling pathway, leading to the transcription of pro-inflammatory genes, including iNOS.

Caption: Simplified NF-κB pathway leading to NO production.

-

Cell Seeding : Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate overnight.

-

Pre-treatment : Remove the medium and add 100 µL of medium containing serial dilutions of 6-Feruloylcatalpol. Incubate for 1 hour.[25]

-

Stimulation : Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Controls :

-

Negative Control : Cells with medium only (no LPS, no compound).

-

Positive Control : Cells with LPS and a known iNOS inhibitor (e.g., L-NAME).[27]

-

Vehicle Control : Cells with LPS and the corresponding DMSO concentration.

-

-

Incubation : Incubate the plate for 24 hours at 37°C, 5% CO₂.[25]

-

Griess Assay :

-

Transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[28]

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

-

Absorbance Measurement : Read the absorbance at 540 nm.[27] Create a standard curve using sodium nitrite to quantify nitrite concentration.

-

Viability Check : Perform an MTT assay on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.[24][25]

Calculate the percentage of NO inhibition relative to the vehicle control (LPS only).

Table 3: Sample Anti-inflammatory Activity Data

| Compound | Concentration (µM) | % NO Inhibition | Cell Viability (%) |

| 6-Feruloylcatalpol | 10 | 15.2 | 98.7 |

| 25 | 48.5 | 96.1 | |

| 50 | 75.3 | 94.2 | |

| L-NAME (100 µM) | 100 | 85.1 | 99.5 |

Antimicrobial Activity: Broth Microdilution Assay

Rationale : The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[29] The MIC is the lowest concentration of a substance that prevents the visible growth of a microorganism.[29] This assay provides quantitative data on the compound's potential to inhibit the growth of pathogenic bacteria and fungi. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this method.[30][31]

-

Microorganism Preparation : Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight. Adjust the turbidity of the microbial suspension in sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), then dilute to the final working concentration (approx. 5 x 10⁵ CFU/mL).[32]

-

Compound Dilution : In a 96-well plate, prepare two-fold serial dilutions of 6-Feruloylcatalpol in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation : Add 50 µL of the standardized microbial inoculum to each well containing the compound dilutions.[32]

-

Controls :

-

Growth Control : Wells with broth and inoculum only (no compound).

-

Sterility Control : Wells with broth only (no inoculum).

-

Positive Control : A standard antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi).

-

-

Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[29]

The primary result is the MIC value.

Table 4: Sample Antimicrobial Screening Data (MIC in µg/mL)

| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | C. albicans (ATCC 90028) |

| 6-Feruloylcatalpol | >128 | >128 | 64 |

| Gentamicin | 0.5 | 1 | - |

| Amphotericin B | - | - | 0.25 |

Data Interpretation and Next Steps

Synthesizing the data from these preliminary screens is crucial for decision-making.

-

Hit Identification : A "hit" would be a compound that shows significant activity in one or more assays (e.g., EC₅₀ < 20 µg/mL, MIC ≤ 64 µg/mL) without significant cytotoxicity at active concentrations (IC₅₀ > 100 µg/mL or at least 5-10 fold higher than the effective concentration).

-

Prioritization : Based on the results, 6-Feruloylcatalpol might be prioritized for further anti-inflammatory and antioxidant studies. The moderate antifungal activity could also be explored further.

-

Future Directions : Positive hits should be advanced to secondary screening. This includes dose-response studies in more complex models (e.g., co-culture systems, primary cells), initial mechanism of action studies (e.g., Western blotting for NF-κB pathway proteins, specific enzyme inhibition assays), and assessment of other ADME-Tox (Absorption, Distribution, Metabolism, Excretion, Toxicology) properties.

Conclusion

This guide outlines a logical and robust workflow for the preliminary biological screening of 6-Feruloylcatalpol. By employing these standardized, self-validating assays, researchers can efficiently evaluate its cytotoxic, antioxidant, anti-inflammatory, and antimicrobial potential. The rationale and detailed protocols provided serve as a foundational blueprint for identifying the most promising therapeutic avenues for this natural product, thereby paving the way for more advanced preclinical development.

References

-

Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. (n.d.). MDPI. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Main biological activities of ferulic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Characteristics and biological properties of ferulic acid. (n.d.). Biotechnology and Food Science. Retrieved from [Link]

-

DPPH Scavenging Assay Protocol- Detailed Procedure. (2024, February 23). ACME Research Solutions. Retrieved from [Link]

-

[Progress in studies of pharmacological action and mechanisms of catalpol on brain diease]. (n.d.). PubMed. Retrieved from [Link]

-

Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms. (2020, December 18). PubMed Central. Retrieved from [Link]

-

A recent overview on the biological and pharmacological activities of ferulic acid. (2019, March 5). NIH. Retrieved from [Link]

-

Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. (2024, July 1). MDPI. Retrieved from [Link]

-

DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

-

6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (n.d.). MDPI. Retrieved from [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

-

Anti-inflammatory effect and mechanism of catalpol in various inflammatory diseases. (n.d.). PubMed. Retrieved from [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]

-

Catalpol shows neuroprotective effects across multiple neurologic conditions. (2025, May 22). EurekAlert!. Retrieved from [Link]

-

Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

-

(PDF) 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (2025, October 31). ResearchGate. Retrieved from [Link]

-

DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved from [Link]

-

Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. Retrieved from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved from [Link]

-

Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). NCBI. Retrieved from [Link]

-

Preliminary screening tests: Significance and symbolism. (2025, February 20). Wisdomlib. Retrieved from [Link]

-

6-O-trans-Feruloylcatalpol. (n.d.). PubChem. Retrieved from [Link]

-

M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012, January 1). ResearchGate. Retrieved from [Link]

-

Biological screening of natural products and drug innovation in China. (n.d.). PMC. Retrieved from [Link]

-

IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Innovare Academic Sciences. Retrieved from [Link]

-

Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (n.d.). NIH. Retrieved from [Link]

-

Qualitative tests for preliminary phytochemical screening: An overview. (2020, February 19). International Journal of Chemical Studies. Retrieved from [Link]

-

Effects of 6-O-trans-feruloyl catalpol on the expression of cell cycle... (n.d.). ResearchGate. Retrieved from [Link]

-

Screening of natural products for drug discovery. (2025, August 7). Taylor & Francis Online. Retrieved from [Link]

-

Biological Screening of Herbal Drugs in detailed. (n.d.). Slideshare. Retrieved from [Link]

-

(-)-6-Feruloyl-catalpol. (n.d.). PubChem. Retrieved from [Link]

-

Phytochemical: (-)-6-Feruloyl-catalpol. (n.d.). CAPS. Retrieved from [Link]

-

6-Feruloylcatalpol. (n.d.). PubChem. Retrieved from [Link]

-

Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (n.d.). MDPI. Retrieved from [Link]

-

Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves. (n.d.). NIH. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 6-O-trans-Feruloylcatalpol | C25H30O13 | CID 24121289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]